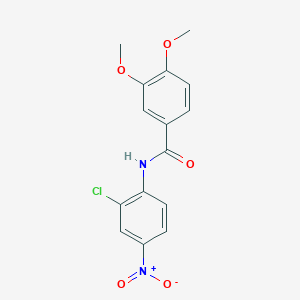![molecular formula C13H15N3O3 B5103067 N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine](/img/structure/B5103067.png)
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine, also known as MFP, is a chemical compound that has been extensively studied for its potential use in scientific research. MFP is a potent inhibitor of monoamine oxidase A (MAO-A), an enzyme that plays a crucial role in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Mechanism of Action
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine inhibits the activity of MAO-A by binding irreversibly to the enzyme's active site. MAO-A is responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine increases the concentration of these neurotransmitters in the brain, which can have a variety of effects on behavior, cognition, and mood.
Biochemical and Physiological Effects:
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, which can have a variety of effects on behavior, cognition, and mood. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine in lab experiments is its potency as a MAO-A inhibitor. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine is a highly specific inhibitor of MAO-A, which makes it a valuable tool for studying the role of MAO-A in the metabolism of neurotransmitters. However, one limitation of using N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine in lab experiments is its irreversible binding to the active site of MAO-A. This means that once N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine binds to MAO-A, the enzyme is permanently inactivated, which can make it difficult to study the effects of MAO-A inhibition over longer periods of time.
Future Directions
There are several future directions for research on N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine. One area of interest is the role of MAO-A inhibition in the treatment of psychiatric disorders such as depression and anxiety. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been shown to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new MAO-A inhibitors that are more selective and reversible than N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine, which could have important implications for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of MAO-A inhibition, as well as the potential side effects of using MAO-A inhibitors as therapeutic agents.
Synthesis Methods
The synthesis of N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine involves the reaction between 5-nitro-2-furaldehyde and N-methyl-2-(2-pyridinyl)ethanamine in the presence of a reducing agent such as sodium borohydride. The reaction yields N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine as a yellow crystalline solid with a melting point of 190-192°C.
Scientific Research Applications
N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has been extensively studied for its potential use in scientific research. It has been shown to be a potent inhibitor of MAO-A, which makes it a valuable tool for studying the role of MAO-A in the metabolism of neurotransmitters. N-methyl-N-[(5-nitro-2-furyl)methyl]-2-(2-pyridinyl)ethanamine has also been used to investigate the effects of MAO-A inhibition on various physiological processes, including behavior, cognition, and mood.
properties
IUPAC Name |
N-methyl-N-[(5-nitrofuran-2-yl)methyl]-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-15(9-7-11-4-2-3-8-14-11)10-12-5-6-13(19-12)16(17)18/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVRUAPKLKLYLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5102985.png)

![1-{[5-(isopropylthio)pentyl]oxy}-2-nitrobenzene](/img/structure/B5102998.png)
![3-allyl-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102999.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5103004.png)
![11-(3-bromo-4-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5103010.png)

![(2-furylmethyl)[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]amine](/img/structure/B5103026.png)

methyl]glycinate](/img/structure/B5103056.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5103079.png)

![3-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5103093.png)